
2-Butanone, O-(phenylcarbamoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” is an organic molecule characterized by the presence of an aromatic benzene ring substituted with a complex functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the formation of the oxime derivative through the reaction of an aldehyde or ketone with hydroxylamine. This is followed by the introduction of the carbamate group through a reaction with an isocyanate. The final step involves the coupling of the intermediate with an aromatic amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime and carbamate functional groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the oxime group, converting it to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), controlled temperature.
Major Products Formed
Oxidation: Formation of N-oxides or nitroso derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents. Research has shown its potential in the modulation of enzyme activity and receptor binding.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mécanisme D'action
The mechanism of action of “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” involves its interaction with specific molecular targets. The oxime and carbamate groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The aromatic ring provides a hydrophobic interaction surface, enhancing its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}toluene
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}phenol
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}aniline
Uniqueness
Compared to similar compounds, “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” exhibits unique reactivity due to the presence of both oxime and carbamate functional groups. This dual functionality allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
2911-46-8 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
[(E)-butan-2-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O2/c1-3-9(2)13-15-11(14)12-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,12,14)/b13-9+ |
Clé InChI |
VHHGDSIALNQNQD-UKTHLTGXSA-N |
SMILES isomérique |
CC/C(=N/OC(=O)NC1=CC=CC=C1)/C |
SMILES canonique |
CCC(=NOC(=O)NC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016509.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12016515.png)
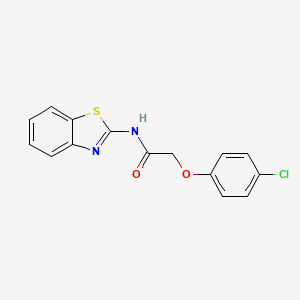
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016535.png)
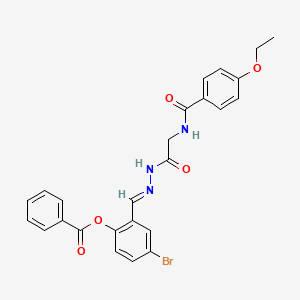
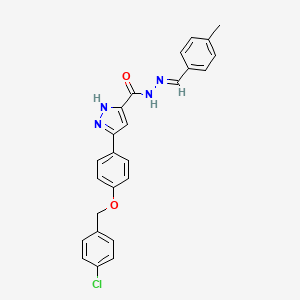
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)
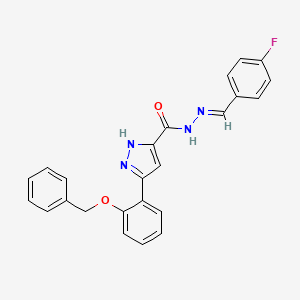
![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)
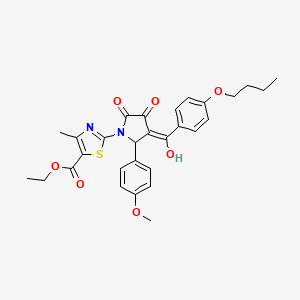
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
